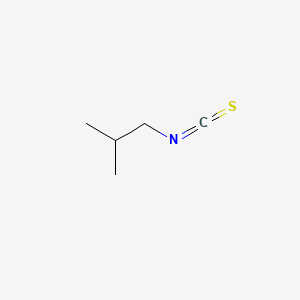
4-溴-1,2-二氟苯
描述
4-Bromo-1,2-difluorobenzene is a chemical compound with the molecular formula C6H3BrF2 . It has an average mass of 192.989 Da and a monoisotopic mass of 191.938614 Da .
Synthesis Analysis
While specific synthesis methods for 4-Bromo-1,2-difluorobenzene were not found in the search results, one related study mentions a regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol .Molecular Structure Analysis
The molecular structure of 4-Bromo-1,2-difluorobenzene consists of a benzene ring substituted with bromine and two fluorine atoms . The exact structure can be represented by the SMILES stringFc1ccc(Br)cc1F . Physical And Chemical Properties Analysis
4-Bromo-1,2-difluorobenzene has a refractive index of 1.505 (lit.), a boiling point of 150-151 °C (lit.), and a density of 1.707 g/mL at 25 °C (lit.) .科学研究应用
Synthesis of Liquid Crystal Intermediates
1-Bromo-3,4-difluorobenzene: is widely used in the synthesis of intermediates for liquid crystals . These intermediates are crucial for producing various types of liquid crystal displays (LCDs), which are used in televisions, computer monitors, and smartphones. The compound’s ability to introduce fluorine atoms into the liquid crystal structure is particularly valuable, as fluorine can significantly alter the physical properties of the material, such as the melting point and optical birefringence.
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-3,4-difluorobenzene serves as a building block for the synthesis of various biologically active molecules . Its presence in a compound can influence the molecule’s metabolic stability and membrane permeability. This makes it a valuable component in the design of new drugs, especially in the development of treatments for diseases where fluorinated compounds have shown enhanced efficacy and selectivity.
Agrochemical Development
The agrochemical industry utilizes 1-Bromo-3,4-difluorobenzene for creating pesticides and herbicides . The introduction of fluorine atoms can lead to compounds with improved herbicidal or pesticidal activity. This is due to the high electronegativity of fluorine, which can affect the biological activity of these molecules, making them more potent against pests and weeds.
Material Science
In material science, 1-Bromo-3,4-difluorobenzene is employed in the synthesis of advanced polymers and materials . The incorporation of fluorinated aromatic compounds can impart desirable properties to materials, such as increased resistance to solvents and chemicals, thermal stability, and reduced surface energy, which is beneficial for non-stick coatings.
Organic Synthesis Methodology
This compound is also instrumental in developing new organic synthesis methodologies . Researchers use it to explore novel chemical reactions and pathways, particularly in the field of regioselective synthesis, where the selective functionalization of specific positions on the aromatic ring is crucial.
Analytical Chemistry
In analytical chemistry, 1-Bromo-3,4-difluorobenzene can be used as a standard or reference compound in various spectroscopic and chromatographic techniques . Its distinct molecular structure and properties allow it to serve as a calibration standard for instruments, aiding in the accurate analysis of complex mixtures.
安全和危害
4-Bromo-1,2-difluorobenzene is considered hazardous. It is classified as having acute toxicity (oral and inhalation), being a skin irritant, causing serious eye damage/eye irritation, and having specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
作用机制
Mode of Action
The compound undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in electrophilic aromatic substitution reactions, which are fundamental in organic chemistry .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that the compound can participate in chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 1-Bromo-3,4-difluorobenzene can be influenced by various environmental factors. For instance, the compound is flammable and should be handled in a well-ventilated area away from heat, sparks, open flames, and hot surfaces . It’s also recommended to use personal protective equipment, including gloves and eye protection, when handling the compound .
属性
IUPAC Name |
4-bromo-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPKONILWWJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188338 | |
| Record name | 4-Bromo-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-difluorobenzene | |
CAS RN |
348-61-8 | |
| Record name | 1-Bromo-3,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,2-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 348-61-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Difluorobromobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72M5VF2RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 4-bromo-1,2-difluorobenzene?
A1: 4-Bromo-1,2-difluorobenzene serves as a valuable building block in organic synthesis. For example, it is utilized as a starting material for the synthesis of liquid crystal compounds like 1,7,8-trifluoro-2-naphthol. This synthesis involves a six-step process starting with 4-bromo-1,2-difluorobenzene and achieves an overall yield of 51%. [] Additionally, it can be coupled with other aromatic compounds via Suzuki coupling or similar reactions to create more complex molecules. []
Q2: Can you describe a specific example of how 4-bromo-1,2-difluorobenzene is used in synthesizing complex molecules?
A2: In one study, 4-bromo-1,2-difluorobenzene was employed in the synthesis of a novel compound, 1-[5-(3,4-difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene. [] This involved a multi-step reaction where it was first reacted with 3-bromo-2-methyl-5-thienylboronic acid via a palladium-catalyzed Suzuki coupling to yield 3-bromo-2-methyl-5-(3,4-difluorophenyl)thiophene. This intermediate was then further reacted with 1-(2-cyano-1,5-dimethyl-4-pyrrol-1-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene in the presence of n-butyllithium to afford the final complex molecule. []
Q3: What analytical techniques are typically employed to characterize compounds derived from 4-bromo-1,2-difluorobenzene?
A3: Researchers commonly utilize a combination of analytical techniques to confirm the structure and purity of synthesized compounds. In the case of 1-[5-(3,4-difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene, techniques like elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) were used. [] These techniques provide complementary information about the elemental composition, functional groups, connectivity, and molecular weight of the compound, allowing for comprehensive characterization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)









